2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE
Overview
Description
2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, a piperazine ring, and a carbamate moiety
Preparation Methods
The synthesis of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. One common method involves the use of trifluoromethylpyridine derivatives, which are synthesized through the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final carbamate moiety is formed by reacting the intermediate with an appropriate isocyanate under controlled conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Agrochemicals: The compound is employed in the development of pesticides and herbicides due to its ability to inhibit the growth of target organisms.
Biological Research: It serves as a tool compound in studies investigating the mechanisms of action of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This inhibition disrupts the synthesis of key metabolites, leading to the attenuation of bacterial growth.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide . Compared to these compounds, 2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE exhibits unique properties due to the presence of the carbamate moiety, which enhances its stability and bioactivity.
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl N-[4-(trifluoromethyl)benzoyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF6N4O3/c22-16-11-15(21(26,27)28)12-29-17(16)32-7-5-31(6-8-32)9-10-35-19(34)30-18(33)13-1-3-14(4-2-13)20(23,24)25/h1-4,11-12H,5-10H2,(H,30,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMOZOHAXNZZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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